Adenosine 3'-Phosphate 5'-Phosphosulfate, Tetralithium Salt

Description

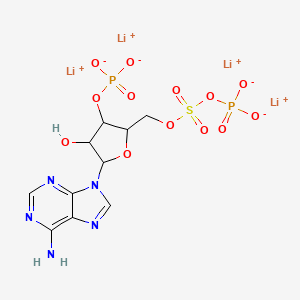

Adenosine 3'-Phosphate 5'-Phosphosulfate, Tetralithium Salt (PAPS) is a critical cofactor in enzymatic sulfotransferase reactions, facilitating the transfer of sulfate groups to substrates such as carbohydrates, steroids, and xenobiotics . Structurally, PAPS consists of adenosine with a 3'-phosphate and a 5'-phosphosulfate group, stabilized by tetralithium counterions. This configuration enhances solubility and stability in biochemical assays . PAPS is essential in phase II drug metabolism, hormone regulation, and detoxification pathways, making it indispensable in pharmaceutical and molecular biology research . Commercial preparations (e.g., Calbiochem, Sigma-Aldrich) recommend storage at −80°C to preserve activity, though some product notes suggest room-temperature stability for specific hydrated forms .

Properties

Molecular Formula |

C10H11Li4N5O13P2S |

|---|---|

Molecular Weight |

531.1 g/mol |

IUPAC Name |

tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate |

InChI |

InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22;;;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4 |

InChI Key |

XWIJNPMPIUNGDA-UHFFFAOYSA-J |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N |

Origin of Product |

United States |

Preparation Methods

Cyclic Phosphate Intermediate Route

A foundational method, described in US Patent 4,169,011, begins with adenosine 2',3'-cyclic phosphate 5'-phosphate (Compound II) as the starting material. This intermediate is synthesized via phosphorylation of adenosine using pyrophosphoryl chloride under buffered hydrolysis (pH 7.5). Key steps include:

- Sulfation : Reaction of Compound II with triethylamine-N-sulfonic acid yields adenosine 2',3'-cyclic phosphate 5'-phosphosulfate (Compound III).

- Enzymatic Cleavage : Treatment with ribonuclease T₂ (RNase T₂) selectively hydrolyzes the 2',3'-cyclic phosphate to produce PAPS (Compound IV).

- Lithiation : Ion exchange with lithium salts converts the product into the tetralithium form.

Yield Optimization :

Direct Sulfation of Adenosine Derivatives

An alternative approach modifies adenosine at the 3'-position before sulfation. For instance:

- 3'-Phosphorylation : Adenosine is treated with phosphorus oxychloride to introduce the 3'-phosphate group.

- 5'-Sulfation : The 5'-hydroxyl is activated using sulfur trioxide-triethylamine complex, followed by sulfation.

- Metal Exchange : Sodium or ammonium counterions are replaced with lithium via ion-exchange chromatography.

Challenges :

- Competing sulfation at the 2'-position necessitates rigorous purification.

- Low solubility of intermediates in non-aqueous solvents limits reaction efficiency.

Enzymatic Biosynthesis

Enzymatic methods leverage ATP sulfurylase and APS kinase to convert ATP and inorganic sulfate into PAPS, as outlined in EP Patent 0542292.

Two-Step Enzymatic Pathway

ATP Sulfurylase Reaction :

$$

\text{ATP} + \text{SO}4^{2-} \xrightarrow{\text{ATP sulfurylase}} \text{APS} + \text{PP}i

$$APS Kinase Reaction :

$$

\text{APS} + \text{ATP} \xrightarrow{\text{APS kinase}} \text{PAPS} + \text{ADP}

$$

Integrated Fermentation Systems

Recent advances use engineered E. coli strains co-expressing ATP sulfurylase (cysD/cysN genes) and APS kinase (cysC gene):

- Fed-Batch Culture : Achieves 12–15 g/L PAPS titers over 48 hours.

- Purification : Tangential flow filtration and lithium hydroxide precipitation yield >95% pure PAPS-Li₄.

Advantages :

- Avoids costly ATP supplementation by leveraging microbial metabolism.

- Scalable for industrial production.

Hybrid Chemoenzymatic Approaches

Combining chemical and enzymatic steps enhances regioselectivity and reduces purification burdens.

Chemoenzymatic Sulfation

- Chemical Synthesis of APS : Adenosine 5'-phosphosulfate (APS) is prepared via sulfur trioxide-mediated sulfation.

- Enzymatic Phosphorylation : APS kinase phosphorylates APS at the 3'-position using ATP.

- Counterion Exchange : Lithium salt formation via ion-pair chromatography.

Performance Metrics :

Comparative Analysis of Methods

Critical Challenges and Innovations

Purification Complexities

Chemical Reactions Analysis

Adenosine 3’-Phosphate 5’-Phosphosulfate, Tetralithium Salt undergoes various chemical reactions, primarily involving sulfotransferases. These reactions include:

Hydrolysis: It can be hydrolyzed under specific conditions to yield adenosine 3’-phosphate and 5’-phosphosulfate.

Common reagents used in these reactions include sulfotransferases and specific buffer solutions to maintain the stability of the compound. The major products formed from these reactions are sulfated molecules, which play significant roles in biological processes .

Scientific Research Applications

Sulfation Reactions

PAPS is widely used as a sulfate donor in sulfation reactions, which are essential for the modification of various biomolecules, including proteins and lipids. This modification can influence the biological activity and stability of these molecules.

- Case Study : In a study by Lin et al. (1995), PAPS was utilized to investigate the sulfation of glycosaminoglycans, which are vital for cellular signaling and structural integrity in tissues .

Metabolic Engineering

PAPS plays a significant role in metabolic engineering, particularly in the production of sulfated metabolites. Its application is crucial for enhancing the yield of desired products through engineered microbial strains.

- Example : Research has shown that incorporating PAPS into metabolic pathways of Saccharomyces cerevisiae can improve the production efficiency of sulfated polysaccharides, which have applications in pharmaceuticals and food industries .

Pharmaceutical Industry

In pharmaceuticals, PAPS is utilized in the synthesis of various drugs that require sulfation for their activation or deactivation.

- Application Insight : The use of PAPS in drug formulation can enhance the solubility and bioavailability of certain compounds, making it a valuable tool in drug development .

Environmental Biotechnology

PAPS is also applied in environmental studies to understand the biotransformation processes of pollutants through sulfation mechanisms.

- Research Example : A study highlighted the role of PAPS in the biodegradation of aromatic compounds by microbial consortia, showcasing its potential in bioremediation strategies .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemical Research | Sulfation of biomolecules | Enhances biological activity |

| Metabolic Engineering | Production of sulfated metabolites | Increases yield and efficiency |

| Pharmaceutical Industry | Drug synthesis requiring sulfation | Improves solubility and bioavailability |

| Environmental Biotechnology | Biodegradation of pollutants | Supports bioremediation efforts |

Mechanism of Action

The mechanism of action of Adenosine 3’-Phosphate 5’-Phosphosulfate, Tetralithium Salt involves its role as a sulfate donor. It serves as a substrate for sulfotransferases, which catalyze the transfer of sulfate groups to acceptor molecules. This process is essential for the sulfation of glycans and other biomolecules, influencing various biological pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares PAPS with structurally or functionally related nucleotides and sulfate donors:

Key Observations:

- PAPS vs. ATPγS/AMP-PNP : While PAPS donates sulfate groups, ATPγS and AMP-PNP mimic ATP but resist hydrolysis due to thio or imido substitutions. ATPγS activates purinergic receptors, whereas AMP-PNP blocks ATP hydrolysis in enzyme assays .

- PAPS vs. APS: APS lacks the 3'-phosphate group, limiting its role to early sulfate assimilation steps in bacteria and plants. PAPS is the universal sulfate donor in eukaryotes .

Stability and Handling

- PAPS : Degrades rapidly if improperly stored; lithium salt formulation enhances stability compared to sodium salts . Contradictory evidence exists regarding room-temperature stability for hydrated forms .

- ATPγS/AMP-PNP : Both require −80°C storage as single-use aliquots to prevent oxidation or hydrolysis .

Commercial Sources and Purity

- PAPS : Suppliers include Calbiochem (≥60% purity) and Sigma-Aldrich, often provided as lyophilized powder .

- ATPγS/AMP-PNP : Available from Sigma-Aldrich and Cayman Chemicals, with purity >90% .

Research Findings and Discrepancies

- PAPS Synthesis: Enzymatic methods using Chlorella pyrenoidosa yield high-purity PAPS, but chemical synthesis (e.g., ¹⁸O-labelling) is emerging for isotopic studies .

- Contradiction : claims room-temperature stability for PAPS lithium salt hydrate, conflicting with standard −80°C protocols. This may reflect product-specific stabilizers or formulation differences .

Biological Activity

Adenosine 3'-Phosphate 5'-Phosphosulfate (PAPS), particularly in its tetralithium salt form, is a critical sulfate donor in biological systems, playing a significant role in various biochemical processes, especially in sulfation reactions. This article explores the biological activity of PAPS, its mechanisms of action, and its implications in different biological contexts.

Overview of PAPS

PAPS is synthesized from adenosine triphosphate (ATP) and sulfate through a two-step enzymatic process involving ATP sulfurylase and APS kinase. It acts as a high-energy sulfate donor for sulfotransferases, which are enzymes that catalyze the transfer of sulfate groups to various substrates, including proteins, lipids, and carbohydrates. This modification is crucial for the biological activity and function of many biomolecules.

- Sulfation Reactions : PAPS is essential for sulfation processes that modify glycosaminoglycans and other macromolecules. These modifications are vital for cellular signaling, structural integrity, and interactions within the extracellular matrix.

- Enzyme Regulation : PAPS and its precursor, adenosine 5'-phosphosulfate (APS), modulate the activity of sulfotransferases. For instance, APS acts as an uncompetitive substrate inhibitor for APS kinase, influencing the overall sulfation pathway's efficiency .

- Transport Mechanism : The transport of PAPS into the Golgi apparatus is mediated by specific transmembrane proteins. Mutations affecting these transporters can lead to defects in signaling pathways crucial for development and cellular communication .

Case Study: Role in Cancer Biology

Recent studies have highlighted the importance of PAPS in cancer biology. In colorectal cancer (CRC) cell lines, modulation of purinergic signaling pathways involving ATP and adenosine has been shown to affect cell survival and proliferation. The interaction between extracellular ATP levels and intracellular signaling cascades can influence cancer cell behavior significantly .

Table: Summary of Biological Activities of PAPS

Research Findings

- Sulfation Pathways : A comprehensive review indicated that PAPS is crucial for all sulfation reactions across different organisms, emphasizing its evolutionary significance .

- Gene Identification : The identification of genes encoding transporters for PAPS has provided insights into how cells regulate sulfation processes during development .

- Therapeutic Potential : Given its role in modifying signaling molecules, targeting the pathways involving PAPS could offer therapeutic avenues in diseases characterized by aberrant sulfation patterns, such as cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.